molecular formula C12H18O B1594838 Benzene, (2-butoxyethyl)- CAS No. 5331-14-6

Benzene, (2-butoxyethyl)-

Cat. No. B1594838
CAS RN: 5331-14-6
M. Wt: 178.27 g/mol
InChI Key: KLJOZKBZXLRMLU-UHFFFAOYSA-N
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Description

“Benzene, (2-butoxyethyl)-” is a derivative of benzene. Benzene is a cyclic hydrocarbon with a chemical formula C6H6, where each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom . The structure of benzene is a combination of two structurally and energetically equivalent resonance forms representing the continuous cyclic conjugation of the double bonds .


Synthesis Analysis

The synthesis of benzene derivatives like “(2-butoxyethyl)-benzene” often involves multi-step processes. The order of reactions is critical to the success of the overall scheme, especially in the synthesis of substituted aromatic rings, where the introduction of a new substituent is strongly affected by the directing effects of other substituents .


Molecular Structure Analysis

Benzene has a planar hexagonal structure in which all the carbon atoms are sp2 hybridized, and all the carbon-carbon bonds are equal in length . The structure of benzene can be described in terms of resonance or molecular orbital theory .


Chemical Reactions Analysis

Benzene and its derivatives more readily undergo substitution reactions than addition reactions . For example, benzene reacts with nitric acid at 323-333 K in the presence of sulfuric acid to form nitrobenzene . Other reactions include bromination, Friedel-Crafts alkylation, and acylation .


Physical And Chemical Properties Analysis

Benzene is a nonpolar molecule and is usually a colorless liquid with a characteristic aroma . It is immiscible with water but is readily miscible with organic solvents . Upon combustion of benzene, a sooty flame is produced .

Scientific Research Applications

Chemical Equilibrium in Synthesis

The study of chemical equilibrium in the synthesis of (1-alkoxyethyl)benzenes, including (1-butoxyethyl)benzene, offers insights into their potential applications in organic synthesis. These compounds have been explored for their thermodynamic properties in liquid phase reactions (Verevkin & Heintz, 2001).

Intermediate in Organic Synthesis

1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene, a derivative of benzene, acts as an important intermediate in organic synthesis. Its role in the pharmaceutical industry, pesticide preparation, and organic material production is significant due to its ability to introduce various functional groups (H. We, 2015).

Inorganic/Organic Hybrid Research

Benzene derivatives, including those structurally similar to (2-butoxyethyl)benzene, have been central in studies exploring hybrid organic/inorganic structures. These studies have implications for fundamental chemistry, materials science, and potential biomedical applications (Adam J. V. Marwitz et al., 2009).

Exploration in Multisubstituted Benzenes

Research into multisubstituted benzenes, including hexaarylbenzenes with various substituents, has applications in pharmaceuticals, agrochemicals, plastics, and organic electronic devices. This research underscores the diversity and potential utility of benzene derivatives (Shin Suzuki et al., 2015).

Liquid Crystalline Properties

Benzene derivatives with butoxyethyl terminal chains have been studied for their liquid crystalline properties. This research has implications for the development of new materials in liquid crystal technology (Rohit R. Koshti et al., 2021).

Corrosion Inhibition

Studies on spirocyclopropane derivatives, which can include benzene-related structures, have shown potential for corrosion inhibition in various industrial applications. This research is significant for the protection of metals in corrosive environments (M. Chafiq et al., 2020).

Polymerization Applications

Research involving N-(2-tert-Butoxyethyl)pyrrole has contributed to advancements in polymerization techniques. This work has implications for the synthesis of polyisobutylene and other polymers, showcasing the versatility of benzene derivatives in polymer science (D. Morgan & R. Storey, 2010).

Catalytic Reactions

Benzene derivatives have been utilized in gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols. This research opens doors to new catalytic methods in organic synthesis, highlighting the functional utility of benzene-related compounds (Zhibin Zhang & R. Widenhoefer, 2008).

Environmental and Health Research

Studies on benzene, including its derivatives, have been conducted to assess its impact on health and the environment. Research on its oxidative impairment in rat pancreatic islets has provided insights into its toxicity and effects on insulin secretion, which is crucial for understanding environmental health risks (Haji Bahadar et al., 2015).

Photocatalytic Activity

Research on the photocatalytic degradation of gaseous benzene using mesoporous TiO2 demonstrates the potential of benzene derivatives in environmental remediation. This study highlights their role in reducing pollution and improving air quality (F. He et al., 2014).

Conformational Studies in Chemistry

The synthesis and study of nonsymmetric pillar[5]arenes, including derivatives of benzene like 1-butoxy-4-methoxy-2,5-bis(methoxymethyl)benzene, have contributed to our understanding of molecular conformations. This research is important for the development of new molecular architectures in chemistry (Yuhui Kou et al., 2010).

Advances in Asymmetric Synthesis

Research on chiral substituted benzenes has been instrumental in the field of asymmetric synthesis. These studies demonstrate the versatility of benzene derivatives in creating chirally diverse chemical compounds (C. Ramarao et al., 2012).

Genotoxicity Studies

Assessment of benzene and its derivatives' genotoxicity to human lymphocytes provides crucial information about its potential health risks. This research is essential for understanding the environmental and health impacts of benzene exposure (Colin S. Chen et al., 2008).

Catalytic Asymmetric Hydrogenation

Benzene derivatives have been used to develop P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation. This area of study has practical applications in pharmaceutical ingredient synthesis (T. Imamoto et al., 2012).

Fluorescent Material Research

Studies on benzene-based green fluorophores have demonstrated potential applications in imaging, highlighting the role of benzene derivatives in developing new fluorescent materials (Teruo Beppu et al., 2015).

Battery Safety Improvements

Research on 2,5-Di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene (DBBB) as a redox shuttle additive in lithium-ion batteries demonstrates the contribution of benzene derivatives to improving battery safety (O. Leonet et al., 2018).

Biodegradation Studies

Benzene derivatives have been studied for their biodegradability, particularly in anaerobic conditions. This research is significant for environmental remediation and understanding the biodegradation pathways of benzene in nature (J. Coates et al., 2001).

Photo-Oxidation Research

The study of the photo-oxidation of benzene, including the dicarbonyl route, provides insights into atmospheric chemistry and environmental impacts. This research helps in understanding the chemical transformations of benzene in the environment (E. Gómez Álvarez et al., 2007).

Liver Toxicity Assessment

Gene expression changes in the liver of mice treated with benzene have been studied to assess its hepatotoxicity. This research provides insights into the molecular mechanisms of benzene's toxic effects (Han-Jin Park et al., 2008).

Health Effects and Susceptibility

Advances in understanding benzene's health effects and susceptibility highlight the compound's impact on acute leukemia and other hematological cancers. This research is crucial for public health and occupational safety (Martyn T. Smith, 2010).

Safety And Hazards

Benzene is harmful to the eyes, skin, airway, nervous system, and lungs . It can cause blood cancers like leukemia . Workers may be harmed from exposure to benzene .

properties

IUPAC Name

2-butoxyethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-2-3-10-13-11-9-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJOZKBZXLRMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063784
Record name Benzene, (2-butoxyethyl)-
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, (2-butoxyethyl)-

CAS RN

5331-14-6
Record name (2-Butoxyethyl)benzene
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Record name Butyl phenethyl ether
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Record name Butyl phenethyl ether
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Record name Benzene, (2-butoxyethyl)-
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Record name Benzene, (2-butoxyethyl)-
Source EPA DSSTox
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Record name (2-butoxyethyl)benzene
Source European Chemicals Agency (ECHA)
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Record name BUTYL PHENETHYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Fotie, BR Adolph, SV Bhatt, CC Grimm - Tetrahedron Letters, 2017 - Elsevier
During the development of a palladium catalyzed C–H activation cross-coupling reaction involving acyl halides, it was noted that palladium(II) acetate catalyzes the acylative cleavage …
Number of citations: 6 www.sciencedirect.com

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